![molecular formula C24H30O3 B12300081 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)
2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]- involves multiple steps, including the formation of the benzopyran core and the subsequent attachment of the decahydro-naphthalenyl group. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents and conditions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, this compound is explored for its potential use as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers, coatings, and advanced composites. Its unique properties contribute to the performance and functionality of these materials.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Coumarin: A structurally related compound with known biological activities.
Naphthalene Derivatives: Compounds with similar naphthalene-based structures.
Benzopyran Derivatives: Other benzopyran compounds with diverse biological activities.
Uniqueness: The uniqueness of 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]- lies in its specific combination of the benzopyran core and the decahydro-naphthalenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H30O3 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
7-[[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C24H30O3/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)13-16-6-7-17-8-10-22(26)27-19(17)14-16/h6-8,10,14,18,20-21,25H,1,5,9,11-13H2,2-4H3/t18-,20-,21-,24+/m1/s1 |
InChI-Schlüssel |
PSTSRBQMJMQBMV-XLRKYUMYSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2CC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O |
Kanonische SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CC4=C(C=C3)C=CC(=O)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
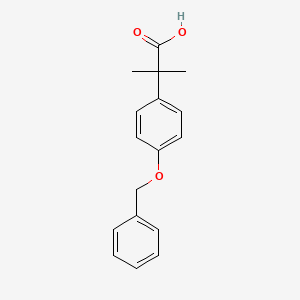
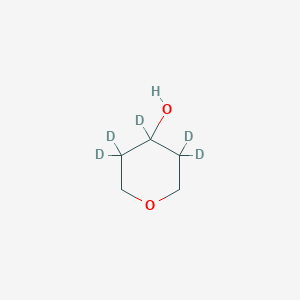
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
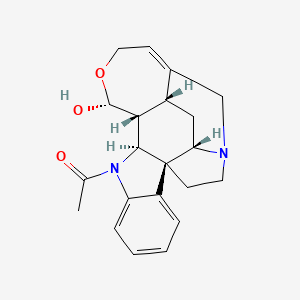


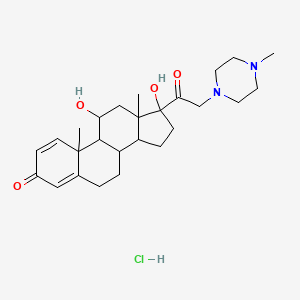

![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
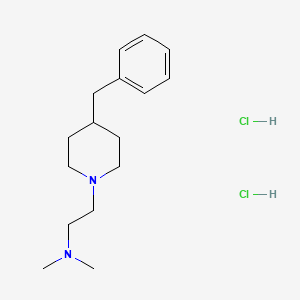

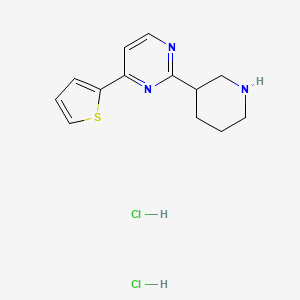
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
